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Compound of Interest

Compound Name: PF-06737007

Cat. No.: B610005 Get Quote

Disclaimer: Publicly available data on the in vivo dosage and specific experimental protocols

for PF-06737007 are limited. The following application notes and protocols are based on the

known mechanism of PF-06737007 as a pan-tropomyosin-related kinase (Trk) inhibitor and

data from studies on other pan-Trk inhibitors, such as entrectinib and larotrectinib. Researchers

should consider this information as a starting point and perform dose-finding and toxicity

studies for their specific mouse model and experimental conditions.

Introduction
PF-06737007 is a potent and selective pan-Trk inhibitor, targeting TrkA, TrkB, and TrkC

kinases.[1] These receptor tyrosine kinases are critical components of the neurotrophin

signaling pathway, which plays a significant role in neuronal survival, differentiation, and

function. In the context of oncology, chromosomal rearrangements involving the NTRK genes

can lead to the expression of Trk fusion proteins that act as oncogenic drivers in a variety of

tumors.[2][3] Inhibition of the Trk signaling pathway with small molecules like PF-06737007
presents a promising therapeutic strategy for cancers harboring NTRK gene fusions.[2][4]

These application notes provide a comprehensive overview of the recommended procedures

for utilizing PF-06737007 in preclinical in vivo mouse models, with a focus on tumor xenograft

studies.
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PF-06737007 functions by inhibiting the kinase activity of Trk receptors. Under normal

physiological conditions, the binding of neurotrophins to Trk receptors induces receptor

dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This

activation triggers downstream signaling cascades, primarily the mitogen-activated protein

kinase (MAPK), phosphoinositide 3-kinase (PI3K)/AKT, and phospholipase C-gamma (PLC-γ)

pathways.[1][5][6][7] These pathways are crucial for cell proliferation, survival, and

differentiation.[2] In cancers driven by NTRK fusions, the resulting chimeric proteins are

constitutively active, leading to uncontrolled cell growth and survival. PF-06737007 blocks this

aberrant signaling, thereby inhibiting tumor growth and inducing apoptosis.[4]
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Caption: Trk signaling pathway initiated by neurotrophin binding.
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Quantitative Data Presentation
The following tables summarize in vivo dosage information for the well-characterized pan-Trk

inhibitors, entrectinib and larotrectinib, which can be used as a reference for designing studies

with PF-06737007.

Table 1: In Vivo Dosage of Entrectinib in Mouse Models

Mouse
Model

Tumor Type Dosage
Administrat
ion Route

Dosing
Schedule

Reference

Nude Mice

Colorectal

Carcinoma

(KM12)

15, 30, 60

mg/kg
Oral (per os)

Twice daily

(BID)
[8]

Athymic

nu/nu Mice

Neuroblasto

ma (SY5Y-

TrkB)

60 mg/kg Oral (per os)
Twice daily

(BID)
[9]

SCID Mice

Ba/F3-TEL-

TRKA

Tumors

30 mg/kg Oral (per os)
Twice daily

(BID)
[8]

SCID Mice

Acute

Myeloid

Leukemia

3, 30 mg/kg Oral (per os) Daily [10]

Table 2: In Vivo Dosage of Larotrectinib in Mouse Models
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Mouse
Model

Tumor Type Dosage
Administrat
ion Route

Dosing
Schedule

Reference

Rats

(Juvenile

Toxicity

Study)

Not

applicable

0.2, 2, 7.5

mg/kg
Oral

Twice daily

(BID)
[11]

Rats

(Juvenile

Toxicity

Study)

Not

applicable

0.6, 6, 22.5

mg/kg
Oral

Twice daily

(BID)
[11]

Note: Dosages for pediatric patients are often calculated based on body surface area (mg/m²).

[12][13]

Experimental Protocols
The following is a generalized protocol for evaluating the in vivo efficacy of PF-06737007 in a

subcutaneous tumor xenograft mouse model.

Materials
PF-06737007 powder

Vehicle for formulation (e.g., 0.5% methylcellulose with 1% Tween 80 in sterile water)[9]

Cancer cell line with known NTRK fusion status

Appropriate cell culture medium and supplements

Matrigel (or other appropriate extracellular matrix)

Immunocompromised mice (e.g., athymic nude or SCID mice)

Sterile syringes and needles for injection and oral gavage

Calipers for tumor measurement
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Anesthesia (e.g., isoflurane)

Tissue collection and processing reagents (e.g., formalin, RNAlater, lysis buffer)

Experimental Workflow Diagram
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In Vivo Efficacy Study Workflow

1. Cell Culture and Preparation

2. Tumor Cell Implantation

Subcutaneous injection

3. Tumor Growth and Animal Randomization

Tumor establishment

4. Treatment with PF-06737007 or Vehicle

Grouping based on tumor size

5. Tumor Volume and Body Weight Monitoring

Regular measurements

6. Endpoint: Tumor Excision and Tissue Collection

Pre-defined endpoint criteria

7. Data Analysis

Statistical analysis
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Caption: A typical workflow for an in vivo xenograft study.
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Detailed Methodology
1. Preparation of PF-06737007 Formulation:

Based on the solubility of PF-06737007 (25 mg/mL in DMSO), a stock solution can be

prepared.[1]

For oral administration, a suspension can be prepared. For example, following a protocol

similar to that for entrectinib, reconstitute PF-06737007 in 0.5% methylcellulose containing

1% Tween 80 to the desired final concentration.[9]

The formulation should be prepared fresh, for instance, on a weekly basis, and stirred or

sonicated to ensure a uniform suspension before each administration.[9]

2. Tumor Cell Implantation:

Culture the selected cancer cells to 70-80% confluency.

Harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS)

and Matrigel at a concentration of 1 x 10⁷ cells/mL.

Inject 0.1-0.2 mL of the cell suspension subcutaneously into the flank of each mouse.

3. Tumor Growth and Animal Randomization:

Monitor the mice for tumor growth.

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups (n=8-10 mice per group).

4. Treatment Administration:

Administer PF-06737007 or the vehicle control to the respective groups.

The administration route will likely be oral gavage.

The dosing schedule should be determined based on preliminary studies, but a starting point

could be once or twice daily.
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5. Monitoring and Endpoints:

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume

using the formula: (Length x Width²)/2.

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

The study endpoint may be a predetermined tumor volume, a specific duration of treatment,

or signs of significant toxicity.

6. Tissue Collection and Analysis:

At the end of the study, euthanize the mice and excise the tumors.

A portion of the tumor can be fixed in formalin for immunohistochemistry, snap-frozen in

liquid nitrogen for western blotting or PCR analysis, or preserved in RNAlater for gene

expression studies.

Blood samples can also be collected for pharmacokinetic analysis.

7. Data Analysis:

Analyze tumor growth inhibition by comparing the tumor volumes of the treatment groups to

the control group.

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the

observed differences.

Evaluate toxicity based on changes in body weight and any observed adverse effects.

Concluding Remarks
PF-06737007, as a pan-Trk inhibitor, holds considerable potential for the treatment of NTRK

fusion-positive cancers. The successful application of this compound in in vivo mouse models

is crucial for its preclinical development. The protocols and data presented here, derived from

research on similar pan-Trk inhibitors, offer a solid foundation for initiating in vivo studies with

PF-06737007. It is imperative for researchers to conduct pilot studies to determine the optimal
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dosage, administration schedule, and potential toxicities of PF-06737007 in their specific

experimental setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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